molecular formula C24H25ClN2O4S B2449230 Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxylate CAS No. 866846-23-3

Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxylate

Cat. No. B2449230
M. Wt: 472.98
InChI Key: RKUWVWSXMKBHOL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a quinoline ring, a sulfonyl group, and an ester group. The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, while the quinoline ring is a fused ring system containing a benzene ring and a pyridine ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the functional groups present in the molecule suggest that it could participate in a variety of chemical reactions. For example, the ester group could undergo hydrolysis or transesterification, while the sulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar sulfonyl and ester groups could influence its solubility, while the aromatic quinoline ring could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Antibacterial Applications

The compound Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxylate has been studied for its potential antibacterial properties. Goueffon et al. (1981) discussed a related compound, 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, noting its broad antibacterial activity in experimental infections (Goueffon, Montay, Roquet, & Pesson, 1981). Additionally, Kashif Iqbal et al. (2017) synthesized derivatives of Ethyl piperidin-4-carboxylate and found them to exhibit moderate antibacterial activity, particularly against Gram-negative bacterial strains (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).

Enzyme Inhibition

A study by Khalid, Rehman, and Abbasi (2014) investigated a series of derivatives synthesized from Ethyl piperidine-4-carboxylate for their acetylcholinesterase and butyrylcholinesterase enzyme inhibition activities. Their molecular docking confirmed the potential of these compounds as excellent inhibitors for these enzymes (Khalid, Rehman, & Abbasi, 2014).

Anticancer Applications

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids from Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate. These compounds showed potential as anticancer agents, with some derivatives demonstrating strong anticancer activity (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).

Synthesis and Structural Analysis

In terms of chemical synthesis and structure, studies like that of Fatma et al. (2017) focused on the synthesis of novel derivatives and conducted detailed spectroscopic and quantum chemical studies to analyze the molecular geometry and other properties (Fatma, Bishnoi, Verma, Singh, & Srivastava, 2017).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This might include wearing protective clothing and eye protection, and ensuring that work is carried out in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could be of interest for further study in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-3-31-24(28)17-10-12-27(13-11-17)23-20-14-16(2)4-9-21(20)26-15-22(23)32(29,30)19-7-5-18(25)6-8-19/h4-9,14-15,17H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUWVWSXMKBHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxylate

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